4-Methoxypyridine

Vue d'ensemble

Description

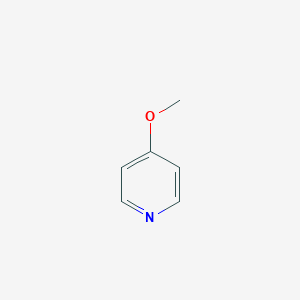

4-Methoxypyridine (CAS 620-08-6, C₆H₇NO, MW 109.13) is a pyridine derivative featuring a methoxy group (-OCH₃) at the para position. The electron-donating methoxy group activates the nitrogen atom, enhancing its nucleophilicity and reactivity in various chemical processes . It is synthesized via etherification of 4-bromopyridine with methanol or catalytic hydrogenation of this compound-N-oxide . Applications span proteomics (e.g., synthesizing benzoylated N-ylides as protein farnesyltransferase inhibitors), catalysis (e.g., as a co-catalyst in photocatalytic systems), and coordination chemistry (e.g., ligand in metal-organic frameworks) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxypyridine can be synthesized from 4-chloropyridine hydrochloride through a nucleophilic substitution reaction with sodium methoxide. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of this compound-N-oxide. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-N-oxide.

Reduction: Reduction reactions can convert it back to pyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the 4-position

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Sodium methoxide in THF is commonly used for nucleophilic substitution

Major Products Formed

Oxidation: this compound-N-oxide.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

4-Methoxypyridine serves as a crucial building block in the synthesis of various biologically active compounds. Notable applications include:

- Protein Farnesyltransferase Inhibitors : It is utilized in the synthesis of benzoylated N-ylides, which act as inhibitors for protein farnesyltransferase, an enzyme implicated in cancer progression .

- Neuronal Nicotinic Acetylcholine Receptor Ligands : The compound is involved in constructing dihydropyridin-4-ones, potential ligands for these receptors, which are important targets for neurological disorders .

Intermediates in Chemical Synthesis

This compound is also used to produce various intermediates that are essential in organic synthesis:

Material Science Applications

Recent studies have explored the use of this compound in material science, particularly its adsorption properties on metal surfaces. For instance:

- Surface Enhanced Infrared Absorption Spectroscopy (SEIRAS) : Research has shown that this compound can be effectively adsorbed onto gold films, indicating its potential use in sensor technology and catalysis .

- Stabilization of Nanoparticles : Electrochemical investigations have demonstrated that this compound can stabilize gold nanoparticles, enhancing their applicability in various nanotechnology fields .

Case Studies and Research Findings

Numerous studies have documented the effectiveness and versatility of this compound:

- Electrochemical Studies : Research published in Langmuir highlighted the electrochemical behavior of this compound on Au(111) surfaces, predicting its suitability for nanoparticle stabilization and sensor applications .

- Protein Interaction Studies : Investigations into the interaction between this compound and cytochrome P450 enzymes revealed insights into its role as a substrate, contributing to drug metabolism studies .

- Synthesis Approaches : An extensive review on synthetic methodologies involving this compound outlined various pathways for constructing complex heterocycles, emphasizing its role in modern synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 4-Methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it binds to neuronal nicotinic acetylcholine receptors, influencing their activity. The methoxy group at the 4-position enhances its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Electronic and Structural Effects

- 4-Methoxypyridine vs. 4-Methylpyridine: The methoxy group is a stronger electron donor than the methyl group, leading to higher electron density at the pyridine nitrogen. This difference is evident in their reactivity toward electrophilic reagents.

- This compound vs. 4-Chloropyridine :

The electron-withdrawing chloro group in 4-chloropyridine deactivates the ring, reducing nucleophilicity. This contrast is critical in coordination chemistry: this compound forms stable cobalt thiocyanate chains ([Co(NCS)₂(this compound)₂]ₙ) with bridging thiocyanate ligands, while 4-chloropyridine derivatives favor terminal bonding modes .

Reactivity in Organic Transformations

- N-Difluoromethylation :

Reacting this compound with BrCF₂COOEt yields unexpected products: the major product is N-difluoromethylated pyridin-4-one (83%), while only 17% is N-methylated this compound. This contrasts with pyridines lacking electron-donating groups, which primarily form N-difluoromethylated salts . - Reduction of N-Oxides :

this compound N-oxide is reduced by diboron reagents (e.g., (pinB)₂) 20x slower than 4-methylmorpholine N-oxide, attributed to differences in hybridization (sp² vs. sp³) and steric effects .

Coordination Chemistry and Material Science

- Magnetic Properties :

Iron(II) complexes with this compound ligands (e.g., Fe(L)₂₂) exhibit spin crossover (SCO) behavior and thermochromism, a rarity in pyridine derivatives with electron-withdrawing substituents . - Catalytic Applications: In photocatalytic systems, this compound acts as an electron transfer mediator, enabling full conversion of benzyl halides to acetophenones under white light.

Physicochemical Properties

| Property | This compound | 4-Methylpyridine | 4-Chloropyridine |

|---|---|---|---|

| Melting Point (°C) | Not reported | 3.9 | 83–85 |

| Solubility | Polar solvents | Polar solvents | Moderate in water |

| IR (C=N stretch, cm⁻¹) | 2101 (bridging SCN⁻) | 2063 (terminal SCN⁻) | 2055 (terminal SCN⁻) |

| Reduction Rate (N-Oxide) | Slow (20 h) | Fast (1 h) | Not studied |

Key Research Findings

- Unusual Reaction Pathways :

The methoxy group in this compound facilitates nucleophilic displacement reactions (e.g., Br⁻ attack to form pyridin-4-one), a pathway absent in analogs like 4-methylpyridine . - Adsorption on Gold Electrodes : SEIRAS studies reveal this compound adsorbs on gold films via the nitrogen atom, with protonation states modulated by electrolyte pH. This property is exploited in surface-enhanced infrared spectroscopy (SEIRAS) for sensing applications .

Activité Biologique

4-Methoxypyridine (4-MP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 4-MP, supported by relevant studies and data.

This compound is characterized by the following chemical formula:

- Molecular Formula : C_6H_7NO

- Molecular Weight : 111.13 g/mol

This compound features a methoxy group (-OCH₃) attached to the pyridine ring, influencing its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the potential of 4-MP and its derivatives as antitumor agents. For instance, a study investigated the inhibition of lactate efflux in tumor cells expressing Monocarboxylate Transporter 4 (MCT4), which is crucial for tumor pH regulation. The compound 18n , derived from 4-MP, showed significant inhibition of lactate efflux and reduced cellular viability in MCT4-high expressing cells, indicating its potential as a selective MCT4 inhibitor with antitumor activity .

Antimicrobial Properties

4-MP has demonstrated antimicrobial activity against various pathogens. A notable study evaluated the effectiveness of 4-MP derivatives against Mycobacterium tuberculosis (MTB). The derivatives exhibited promising anti-tubercular properties, with some compounds showing effective inhibition against both susceptible and multi-drug-resistant strains at concentrations as low as 16 μg/mL .

Interaction with Cytochrome P-450

Research has shown that 4-MP interacts with cytochrome P-450 enzymes, which are vital for drug metabolism. An NMR study indicated that 4-MP affects the relaxation times of protons in the enzyme's active site, suggesting a significant interaction that could influence drug metabolism and toxicity profiles .

The biological activity of 4-MP can be attributed to several mechanisms:

- Inhibition of Lactate Transport : By inhibiting MCT4, 4-MP derivatives can alter metabolic pathways in cancer cells, leading to reduced viability and proliferation.

- Antimicrobial Mechanisms : The exact mechanism by which 4-MP exerts its antimicrobial effects remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

- Cytochrome P-450 Modulation : The interaction with cytochrome P-450 enzymes suggests that 4-MP can modulate metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Case Study 1: Antitumor Efficacy

In vitro studies conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with compound 18n led to a significant reduction in lactate production and an increase in apoptosis markers. This suggests that targeting lactate transport may be a viable strategy for cancer therapy .

Case Study 2: Antitubercular Activity

In a screening of various compounds derived from 4-MP against MTB, certain derivatives displayed high binding affinities to key enzymes involved in fatty acid synthesis. These interactions were confirmed through molecular docking studies, indicating potential pathways for drug development against tuberculosis .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxypyridine, and how do reaction conditions influence yield?

Methodological Answer: this compound is commonly synthesized via nucleophilic substitution of 4-chloropyridine hydrochloride with sodium methoxide in tetrahydrofuran (THF) at controlled temperatures (40–60°C) . Industrial-scale production often employs catalytic hydrogenation of this compound-N-oxide, which offers higher efficiency and scalability . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Temperature : Prolonged heating (>12 hours) at 60°C improves substitution efficiency.

- Catalysts : Palladium or nickel catalysts in hydrogenation routes reduce side reactions.

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 70–85 | THF, 60°C, 12 h | |

| Catalytic Hydrogenation | 90–95 | H₂, Pd/C, 80°C, 6 h |

Q. How can researchers purify this compound to achieve high analytical purity?

Methodological Answer: Post-synthesis purification typically involves fractional distillation under reduced pressure (boiling point: 175–177°C at 760 mmHg) or recrystallization using ethanol/water mixtures . For trace impurity removal (e.g., unreacted 4-chloropyridine), column chromatography with silica gel and ethyl acetate/hexane (1:4) is effective . Analytical validation via GC-MS or HPLC (retention time: ~6.2 min under reverse-phase conditions) ensures purity >98% .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H-NMR : Distinct signals for methoxy (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–8.4 ppm). Coupling constants (J = 5–6 Hz) confirm substitution patterns .

- ¹³C-NMR : Methoxy carbon at δ 55–56 ppm; pyridinium carbons between δ 106–163 ppm .

- IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 109.13 (M⁺) with fragmentation patterns matching methoxy loss .

Q. How is this compound utilized as a ligand in receptor binding studies?

Methodological Answer: this compound serves as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs) due to its structural mimicry of acetylcholine. Researchers employ competitive binding assays with radiolabeled α-bungarotoxin (IC₅₀ values: 10–50 µM) . Computational docking (e.g., AutoDock Vina) predicts binding affinities by modeling methoxy interactions with receptor hydrophobic pockets .

Advanced Research Questions

Q. How can unexpected reaction products from this compound be analyzed mechanistically?

Methodological Answer: Unexpected products, such as N-difluoromethylated pyridin-4-one (83%) and N-methylated derivatives (17%), arise in reactions with BrCF₂COOEt . Mechanistic analysis involves:

HPLC-MS Tracking : Monitor intermediate formation (e.g., this compound-N-oxide).

Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

DFT Calculations : Model transition states to explain nucleophilic bromide attack on the methoxy group .

Q. What role does this compound play in coordination chemistry and catalysis?

Methodological Answer: this compound stabilizes metal centers in coordination complexes (e.g., Pt(II) and Fe(III)) by acting a weak-field ligand. In Pt(II) complexes, it enhances catalytic activity in C–H activation reactions (TOF up to 500 h⁻¹) . For Fe(III) complexes, its electron-donating methoxy group facilitates redox stability in coordination polymers, as shown in crystallographic studies .

Q. How do researchers resolve contradictions in reported pKa values of this compound?

Methodological Answer: Discrepancies in pKa values (e.g., 6.6 vs. literature-reported 5.2 for pyridine derivatives) arise from solvent polarity and measurement techniques . Standardization strategies:

- Potentiometric Titration : Conducted in anhydrous acetonitrile to minimize solvation effects.

- Computational Corrections : Use COSMO-RS solvation models to adjust for solvent-dependent protonation .

Q. What methodologies are employed in crystallographic studies of this compound complexes?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structures of complexes like [Fe(NCS)₄(this compound)₂]. Key steps:

Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : Direct methods (SHELXT) and least-squares refinement (SHELXL) .

Validation : Check for oxidation state inconsistencies (e.g., Fe(II) vs. Fe(III)) via bond-valence sum analysis .

Q. How is this compound integrated into metabolic pathway studies?

Methodological Answer: As an oxidation product of nicotinamide, this compound is traced in NAD⁺/NADH cycles using isotope-labeled (¹⁴C) analogs. LC-MS/MS quantifies its formation in hepatic microsomes, revealing cytochrome P450-mediated oxidation kinetics (kcat = 0.15 s⁻¹) .

Q. What strategies mitigate regioselectivity challenges in this compound functionalization?

Methodological Answer: Regioselective iodination at the 3-position is achieved via directed ortho-metalation (DoM) using n-BuLi/TMEDA (−78°C), yielding 3-iodo-4-methoxypyridine (89%) . Computational CH acidity maps (Mulliken charges) predict reactivity, guiding electrophilic substitution .

Propriétés

IUPAC Name |

4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQABVLBGNWBWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211029 | |

| Record name | 4-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-08-6 | |

| Record name | 4-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.